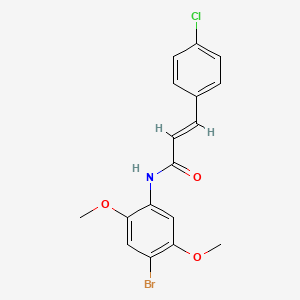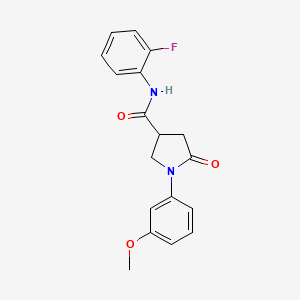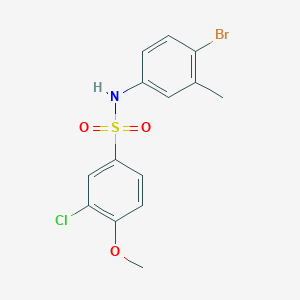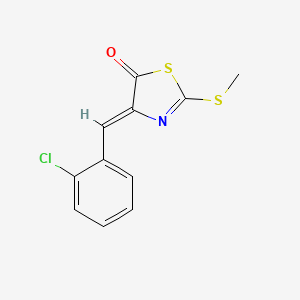![molecular formula C16H12F4N4O3 B4549209 5-(4-fluorophenyl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-3-isoxazolecarboxamide](/img/structure/B4549209.png)
5-(4-fluorophenyl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-3-isoxazolecarboxamide
Overview
Description
5-(4-fluorophenyl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H12F4N4O3 and its molecular weight is 384.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.08455291 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aromatic Polyamides and Thermal Stability
Research on aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain has demonstrated that these polymers exhibit good thermal stability and solubility in polar solvents. These materials can form tough and flexible films, indicating their potential application in high-performance materials with excellent heat resistance (Hsiao & Yu, 1996).
Anticancer Activity
Compounds related to 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been synthesized and shown to possess distinct effective inhibition on the proliferation of some cancer cell lines. This suggests the potential for developing novel anticancer agents based on similar structural frameworks (Liu et al., 2016).
Building Blocks in Medicinal Chemistry
The synthesis of 3-amino-4-fluoropyrazoles has been developed as a strategy for creating building blocks in medicinal chemistry. These compounds, due to their fluorination and additional functional groups, are of considerable interest for further functionalization and potential application in the development of new therapeutic agents (Surmont et al., 2011).
Molecular Docking Studies for Drug Discovery
Research involving the synthesis of novel pyrazole carbaldehyde derivatives and their evaluation for biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory activities, incorporates molecular docking studies. This methodology facilitates the examination of interactions between synthesized compounds and enzymes responsible for diseases, aiding in the identification of potential drug candidates (Thangarasu et al., 2019).
Structural Characterization and Application
The synthesis and structural characterization of isostructural compounds with 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles highlight the importance of crystallography in understanding the molecular configuration of potential pharmacophores. These insights can direct the rational design of new compounds for scientific and medical research (Kariuki et al., 2021).
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N4O3/c17-11-3-1-10(2-4-11)14-5-13(23-27-14)15(25)22-12-6-21-24(7-12)9-26-8-16(18,19)20/h1-7H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPBUDDGSWTLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CN(N=C3)COCC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4549132.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-iodobenzamide](/img/structure/B4549136.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4549140.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B4549142.png)
![N-[3-(3-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4549151.png)



![N-{4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4549187.png)

![N-[4-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4549197.png)
![1-(3-Chlorophenyl)-3-[2-[4-(4-methylsulfanylphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B4549204.png)
![N-(3,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4549213.png)
![N-butyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4549221.png)
